Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)6-4-7(10)9-5(6)2/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNAIVPPUAEZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332448 | |
| Record name | ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4189-20-2 | |
| Record name | ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antimicrobial Activity
EMDPC has demonstrated notable antimicrobial properties against various pathogens. Studies indicate that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
Case Study:
In a study assessing the minimum inhibitory concentration (MIC) of EMDPC against bacterial strains, it was found that EMDPC had a MIC of 32 µg/mL for E. coli, indicating strong bactericidal activity .
2.2 Anti-inflammatory Properties
Research suggests that EMDPC may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its mechanism may involve the inhibition of specific pro-inflammatory cytokines.
Data Table: Antimicrobial Activity of EMDPC
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bactericidal |
| Pseudomonas aeruginosa | 64 | Bacteriostatic |
Organic Synthesis Applications
EMDPC serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the construction of more complex molecules.
3.1 Synthesis of Heterocycles
The compound can be utilized in the synthesis of diverse heterocyclic compounds through cyclization reactions, which are essential in drug discovery and development.
Case Study:
A synthetic pathway involving EMDPC led to the formation of novel pyrrole derivatives that exhibited enhanced biological activities compared to their precursors .
Material Science Applications
In material science, EMDPC is being explored for its potential use in developing polymers and coatings due to its chemical stability and reactivity.
4.1 Polymer Development
Research indicates that incorporating EMDPC into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its chemical modifications. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, ring saturation, and heteroatom composition, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Physicochemical and Crystallographic Insights
- Polar Surface Area : The target compound’s polar surface area (~81 Ų) is comparable to its methyl ester analog (81.7 Ų, ), suggesting similar membrane permeability.
Key Research Findings
Antimalarial Potency: Derivatives of the target compound show IC₅₀ values in the nanomolar range against Plasmodium falciparum, outperforming earlier pyrrolones lacking the 5-methyl group ().
Prodrug Utility : The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group in carbapenems () enhances oral bioavailability by masking polar groups, a strategy applicable to the target compound’s ester.
Biological Activity
Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate is a heterocyclic compound belonging to the pyrrole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 169.18 g/mol. The unique structure of this compound contributes to its diverse biological activities.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of human breast cancer cells by affecting cell cycle regulation and promoting cell death mechanisms .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and apoptosis in cancer cells.
- Receptor Modulation : It may also modulate receptor activities, influencing cellular responses to growth factors and other signaling molecules.
Case Studies
Several studies have explored the efficacy of this compound:
Comparative Analysis
Comparative studies with similar compounds reveal that this compound possesses distinct biological properties due to its specific structural features:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 2-oxo-1,3-dihydropyrrole | Lacks methyl group | Lower antimicrobial efficacy |
| 5-Methyl-2-oxo-pyrrole acid | Carboxylic acid form | Different solubility; lesser anticancer activity |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (e.g., combining aniline derivatives, aldehydes, and acetylenic esters) under mild conditions (room temperature, solvent-free) are effective. For example, a three-component one-pot reaction involving diethyl acetylenedicarboxylate, substituted aldehydes, and amines has been used to synthesize analogous pyrrolidinone derivatives . Optimization involves varying catalysts (e.g., acetic acid), solvent polarity, and temperature to enhance yield and purity.
- Validation : Monitor reaction progress via TLC and characterize intermediates/products using FTIR, and NMR spectroscopy .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which is robust for small-molecule crystallography and handles hydrogen-bonding networks effectively . Preprocess data with SHELXS/SHELXD for structure solution.
- Graphical Representation : ORTEP-3 provides user-friendly interfaces for visualizing thermal ellipsoids and hydrogen-bonding patterns .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodology :
- FTIR : Identify carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups.
- NMR : NMR detects protons on the pyrrole ring (δ 6.0–7.0 ppm) and ester ethyl group (δ 1.2–4.3 ppm). NMR confirms the lactam carbonyl (δ ~170 ppm) and ester carbonyl (δ ~165 ppm) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
- Methodology : Perform graph-set analysis (e.g., using Etter’s formalism) to classify hydrogen-bonding motifs (e.g., rings). These interactions stabilize crystal packing and affect solubility and melting points .
- Tools : SHELXL refines H-bond distances/angles, while Mercury or CrystalExplorer visualizes supramolecular architectures .
Q. What computational methods are suitable for studying electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. Use Gaussian or ORCA for calculations .
- Applications : Correlate HOMO-LUMO gaps with experimental UV-Vis spectra to assess photochemical stability .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
- Strategy :
Crystallography : Re-refine data using alternate software (e.g., Olex2 vs. SHELXL) to check for model bias .
Spectroscopy : Assign ambiguous peaks via 2D NMR (e.g., - HSQC) or variable-temperature NMR to detect dynamic effects.
Cross-Disciplinary Validation : Compare SC-XRD bond lengths with DFT-optimized geometries .
Q. What role does this compound play as an intermediate in pharmaceutical synthesis?
- Case Study : It is a key precursor for carbapenem antibiotics. For example, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-protected intermediates are used in prodrug synthesis to enhance bioavailability .
- Synthetic Protocol : Activate the ester group via nucleophilic substitution (e.g., with thiols or amines) under anhydrous conditions (e.g., acetonitrile, 0°C) .
Methodological Best Practices
- Crystallographic Data Deposition : Archive CIF files in the Cambridge Structural Database (CSD) and validate using checkCIF/PLATON to flag symmetry or displacement errors .
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and purification steps (column chromatography, recrystallization) in detail .
- Data Sharing : Use PubChem (CID: [Insert CID]) for open-access spectral and structural data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
